SCR7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

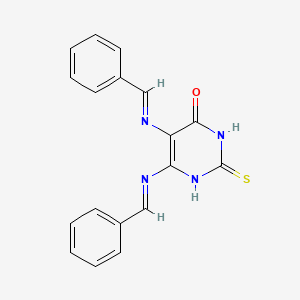

5-(benzylideneamino)-6-[(E)-benzylideneamino]-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4OS/c23-17-15(19-11-13-7-3-1-4-8-13)16(21-18(24)22-17)20-12-14-9-5-2-6-10-14/h1-12H,(H2,21,22,23,24)/b19-11?,20-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEEVCWPRIZJJRJ-LWRDCAMISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=NC2=C(NC(=S)NC2=O)N=CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C=NC2=C(NC(=S)NC2=O)/N=C/C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1417353-16-2 | |

| Record name | 1417353-16-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of SCR7: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCR7 is a small molecule inhibitor that has garnered significant attention for its role in modulating DNA repair pathways. Initially identified as a potent inhibitor of DNA Ligase IV, a critical enzyme in the Non-Homologous End Joining (NHEJ) pathway, this compound has been investigated for its potential as an anticancer agent and as a tool to enhance the efficiency of CRISPR-Cas9-mediated gene editing.[1][2][3][4] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved signaling pathways and experimental workflows.

Recent studies have brought to light a more complex activity profile for this compound, with evidence suggesting it may not be as selective for DNA Ligase IV as initially reported and that its active form in cells might be a cyclized derivative, this compound pyrazine.[5] This guide will delve into these nuances to provide a thorough understanding of this compound's biological activity.

Core Mechanism of Action

This compound functions primarily by interfering with the Non-Homologous End Joining (NHEJ) pathway, one of the major mechanisms for repairing DNA double-strand breaks (DSBs) in mammalian cells. The key target of this compound is DNA Ligase IV (LIG4), which, in complex with XRCC4, is responsible for the final ligation step of the broken DNA ends during NHEJ.

The proposed mechanism of action involves this compound binding to the DNA binding domain of DNA Ligase IV. This interaction is thought to prevent the proper association of DNA Ligase IV with the DNA ends, thereby inhibiting the ligation process. This leads to an accumulation of unrepaired DSBs within the cell.

The consequences of NHEJ inhibition by this compound are twofold:

-

Induction of Apoptosis in Cancer Cells: Cancer cells often rely heavily on the NHEJ pathway for survival due to their high proliferation rate and accumulation of DNA damage. By blocking this repair mechanism, this compound leads to a build-up of toxic DSBs, which can trigger the intrinsic apoptotic pathway, leading to programmed cell death. This makes this compound a potential candidate for cancer therapy, both as a standalone agent and in combination with DNA-damaging treatments like radiotherapy and certain chemotherapies.

-

Enhancement of Homology-Directed Repair (HDR): In the context of gene editing technologies like CRISPR-Cas9, the cell's two major DSB repair pathways, NHEJ and Homology-Directed Repair (HDR), are in competition. NHEJ is often error-prone, leading to insertions and deletions (indels), while HDR is a more precise mechanism that can be exploited to insert specific genetic sequences. By inhibiting the predominant NHEJ pathway with this compound, the cellular machinery is more likely to utilize the HDR pathway, thereby increasing the efficiency of precise gene editing. It has been reported that this compound can increase the efficiency of HDR-mediated genome editing by up to 19-fold.

Controversy and Nuances

It is important to note that some studies have questioned the selectivity and potency of this compound. Research has indicated that this compound and its derivatives may also inhibit DNA Ligase I and DNA Ligase III, suggesting a broader specificity than initially thought. Furthermore, the chemical instability of this compound has been highlighted, with evidence suggesting that it can spontaneously cyclize to form this compound pyrazine, which may be the more stable and active compound within the cellular environment.

Quantitative Data

The following table summarizes the reported IC50 values of this compound and its derivatives in various cancer cell lines. This data provides a quantitative measure of the compound's cytotoxic efficacy.

| Compound | Cell Line | IC50 (µM) | Reference |

| This compound | MCF7 (Breast Cancer) | 40 | |

| This compound | A549 (Lung Cancer) | 34 | |

| This compound | HeLa (Cervical Cancer) | 44 | |

| This compound | T47D (Breast Cancer) | 8.5 | |

| This compound | A2780 (Ovarian Cancer) | 120 | |

| This compound | HT1080 (Fibrosarcoma) | 10 | |

| This compound | Nalm6 (Leukemia) | 50 | |

| This compound-G | - | Greater activity against DNA ligases I and III than DNA ligase IV | |

| This compound-R | - | Failed to inhibit DNA ligase IV-dependent V(D)J recombination |

Experimental Protocols

In Vitro DNA Ligase IV Inhibition Assay

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of DNA Ligase IV.

Methodology:

-

Substrate Preparation: A radiolabeled or fluorescently labeled DNA substrate with a single-strand break (nick) or double-strand break is prepared.

-

Enzyme Reaction: Recombinant human DNA Ligase IV/XRCC4 complex is incubated with the DNA substrate in a suitable reaction buffer.

-

Inhibitor Treatment: Increasing concentrations of this compound (or this compound pyrazine) are added to the reaction mixtures. A DMSO control is included.

-

Ligation: The ligation reaction is initiated by the addition of ATP and allowed to proceed at 37°C for a specified time.

-

Analysis: The reaction products are resolved by denaturing polyacrylamide gel electrophoresis (PAGE). The extent of ligation (formation of a larger DNA product) is quantified by autoradiography or fluorescence imaging.

-

Data Interpretation: A decrease in the amount of ligated product in the presence of this compound indicates inhibition of DNA Ligase IV activity. The IC50 value can be calculated from a dose-response curve.

Cell-Based Non-Homologous End Joining (NHEJ) Reporter Assay

This assay measures the efficiency of NHEJ in living cells treated with this compound.

Methodology:

-

Reporter System: A cell line stably expressing a reporter plasmid is used. This plasmid typically contains a fluorescent protein gene (e.g., GFP) that is disrupted by a specific endonuclease recognition site (e.g., I-SceI). A second fluorescent protein (e.g., mCherry) can be used as a transfection control.

-

DSB Induction: The cells are transfected with a plasmid expressing the I-SceI endonuclease to induce a specific DSB within the reporter gene.

-

Inhibitor Treatment: Cells are treated with various concentrations of this compound before, during, or after transfection with the endonuclease-expressing plasmid.

-

NHEJ Repair: The cellular NHEJ machinery repairs the DSB. Inaccurate repair by NHEJ can lead to small insertions or deletions that may or may not restore the reading frame of the fluorescent protein.

-

Analysis: The percentage of GFP-positive cells is quantified by flow cytometry.

-

Data Interpretation: A reduction in the percentage of GFP-positive cells in this compound-treated samples compared to the control indicates inhibition of the NHEJ pathway.

Apoptosis Induction Assay (Annexin V/Propidium Iodide Staining)

This assay quantifies the extent of apoptosis induced by this compound in cancer cells.

Methodology:

-

Cell Culture and Treatment: Cancer cells are cultured and treated with different concentrations of this compound for various time points. A vehicle-treated control group is included.

-

Cell Harvesting: Adherent cells are detached using a gentle enzyme-free dissociation solution, while suspension cells are collected by centrifugation.

-

Staining: The cells are washed with cold PBS and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-FITC fluorescence is typically detected in the FL1 channel, and PI fluorescence in the FL2 or FL3 channel.

-

Data Interpretation:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

An increase in the percentage of Annexin V-positive cells in this compound-treated samples indicates the induction of apoptosis.

-

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Inhibition of the NHEJ pathway by this compound.

Experimental Workflow Diagram

Caption: General experimental workflow for evaluating this compound.

References

- 1. This compound is neither a selective nor a potent inhibitor of human DNA ligase IV - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Graphviz [graphviz.org]

- 4. This compound, a potent cancer therapeutic agent and a biochemical inhibitor of nonhomologous DNA end-joining - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

SCR7 Compound: A Technical Guide to its Function and Pathways in DNA Repair and Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

SCR7 is a small molecule inhibitor that has garnered significant attention for its role in targeting the Non-Homologous End Joining (NHEJ) DNA repair pathway. Initially identified as an anti-cancer agent, its mechanism of action revolves around the inhibition of DNA Ligase IV, a critical enzyme in the NHEJ cascade. This targeted inhibition leads to an accumulation of DNA double-strand breaks (DSBs), ultimately inducing apoptosis in cancer cells. Furthermore, this compound has emerged as a valuable tool in the field of genetic engineering, where it has been shown to enhance the efficiency of CRISPR-Cas9-mediated homology-directed repair (HDR) by suppressing the competing NHEJ pathway. This technical guide provides an in-depth overview of this compound's function, the signaling pathways it modulates, quantitative data on its efficacy, and detailed experimental protocols for its study.

Introduction

DNA double-strand breaks are among the most cytotoxic forms of DNA damage. Eukaryotic cells have evolved two primary mechanisms to repair these breaks: the high-fidelity Homology-Directed Repair (HDR) and the more error-prone Non-Homologous End Joining (NHEJ). While HDR is restricted to the S and G2 phases of the cell cycle, NHEJ is active throughout. In many cancer types, there is an increased reliance on the NHEJ pathway for survival, making it an attractive target for therapeutic intervention.

This compound was identified as an inhibitor of NHEJ by targeting DNA Ligase IV.[1][2] Its ability to sensitize cancer cells to radiation and chemotherapeutic agents has positioned it as a promising candidate for combination therapies.[3][4] Moreover, by transiently blocking NHEJ, this compound can shift the balance of DSB repair towards HDR, thereby increasing the efficiency of precise gene editing with tools like CRISPR-Cas9.[5]

It is important to note that there is some debate in the scientific literature regarding the selectivity and potency of this compound, with some studies suggesting it may also inhibit DNA Ligase III. Additionally, research has indicated that the unstable parent this compound compound can autocyclize and oxidize to form this compound-pyrazine, which is believed to be the more stable and active form of the molecule.

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the inhibition of DNA Ligase IV, the final enzymatic component of the classical NHEJ pathway. It is thought to bind to the DNA binding domain of Ligase IV, preventing its recruitment to the sites of DNA double-strand breaks. This disruption of the NHEJ pathway leads to an accumulation of unrepaired DSBs, which in turn triggers a DNA damage response (DDR). In cancer cells, this sustained DDR can activate apoptotic pathways, leading to programmed cell death.

The Non-Homologous End Joining (NHEJ) Pathway

The classical NHEJ pathway is a multi-step process involving several key proteins:

-

DSB Recognition: The Ku70/Ku80 heterodimer recognizes and binds to the broken DNA ends.

-

Recruitment of DNA-PKcs: The DNA-dependent protein kinase catalytic subunit (DNA-PKcs) is recruited by the Ku heterodimer to form the DNA-PK complex.

-

End Processing: The DNA ends are processed by nucleases, such as Artemis, and polymerases to create ligatable termini.

-

Ligation: The XRCC4/Ligase IV complex is recruited to the processed ends to perform the final ligation step, sealing the break.

This compound intervenes at the final ligation step by inhibiting the function of DNA Ligase IV.

Quantitative Data

The efficacy of this compound and its derivatives has been evaluated across various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for its cytotoxic effects.

| Cell Line | Cancer Type | IC50 (µM) of this compound/SCR7-pyrazine | Reference(s) |

| MCF7 | Breast Adenocarcinoma | 40 | |

| A549 | Lung Carcinoma | 34 | |

| HeLa | Cervical Cancer | 44 | |

| T47D | Breast Cancer | 8.5 | |

| A2780 | Ovarian Cancer | 120 | |

| HT1080 | Fibrosarcoma | 10 | |

| Nalm6 | B-cell Precursor Leukemia | 50 | |

| Reh | Leukemia | Not specified | |

| CEM | Leukemia | Not specified | |

| N114 | Ligase IV-null | Not specified |

Table 1: IC50 values of this compound/SCR7-pyrazine in various cancer cell lines. Note: The specific form of this compound (parental or pyrazine) is not always distinguished in the literature, but this compound-pyrazine is often the commercially available and studied form.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cells by measuring their metabolic activity.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well tissue culture plates

-

This compound compound (or this compound-pyrazine) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using appropriate software.

Western Blot Analysis for DNA Repair Proteins

This protocol is used to detect changes in the expression levels of key DNA repair proteins following this compound treatment.

Materials:

-

Cells treated with this compound

-

RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against DNA repair proteins (e.g., γH2AX, DNA Ligase IV, Ku70/80) and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis: Lyse the treated cells with RIPA buffer on ice.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.

In Vitro NHEJ Assay

This cell-free assay measures the ability of nuclear extracts to perform NHEJ in the presence or absence of this compound.

Materials:

-

Nuclear protein extracts from the cell line of interest

-

Linearized plasmid DNA (e.g., pBluescript digested with a restriction enzyme)

-

NHEJ reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM ATP, 1 mM DTT)

-

This compound compound

-

Proteinase K

-

Agarose gel

-

DNA stain (e.g., ethidium bromide or SYBR Green)

-

Gel imaging system

Procedure:

-

Nuclear Extract Preparation: Prepare nuclear extracts from a large culture of cells using established protocols.

-

Reaction Setup: Set up the NHEJ reaction by combining the nuclear extract, linearized plasmid DNA, and NHEJ reaction buffer. For the inhibitor group, add the desired concentration of this compound.

-

Incubation: Incubate the reactions at 37°C for a defined period (e.g., 1-4 hours).

-

Reaction Termination: Stop the reaction by adding a stop solution containing EDTA and treating with Proteinase K to digest the proteins.

-

Analysis of Products: Analyze the reaction products by agarose gel electrophoresis. The formation of higher molecular weight bands (dimers, trimers, etc.) indicates successful end-joining.

-

Quantification: Quantify the intensity of the product bands to determine the efficiency of NHEJ.

Conclusion

This compound and its more stable derivative, this compound-pyrazine, are valuable chemical tools for studying and targeting the Non-Homologous End Joining pathway. Their ability to inhibit DNA Ligase IV has significant implications for cancer therapy, particularly in combination with DNA-damaging agents. Furthermore, their application in CRISPR-Cas9-mediated genome editing highlights their utility in basic research and potentially in future gene therapies. While questions regarding their precise selectivity remain, the existing body of evidence strongly supports their function as potent modulators of DNA repair. This guide provides a comprehensive overview for researchers and professionals seeking to utilize this compound in their work, from understanding its fundamental mechanisms to applying it in key experimental settings. Further research into the development of more potent and selective inhibitors of the NHEJ pathway, inspired by the pioneering work with this compound, holds great promise for advancing both cancer treatment and genetic engineering.

References

- 1. Development of a rapid, small-scale DNA repair assay for use on clinical samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. Measuring nonhomologous end-joining, homologous recombination and alternative end-joining simultaneously at an endogenous locus in any transfectable human cell - PMC [pmc.ncbi.nlm.nih.gov]

SCR7 as a DNA Ligase IV Inhibitor: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of SCR7 and its derivative, this compound pyrazine, which have been widely studied as inhibitors of DNA Ligase IV (LIG4), a critical enzyme in the Non-Homologous End Joining (NHEJ) pathway. This guide covers the mechanism of action, quantitative efficacy data, detailed experimental protocols, and the ongoing scientific debate regarding the compound's specificity and potency.

Introduction to DNA Double-Strand Break Repair and this compound

DNA double-strand breaks (DSBs) are among the most cytotoxic forms of DNA damage. If left unrepaired, they can lead to genomic instability, chromosomal rearrangements, or cell death.[1] Eukaryotic cells have evolved two primary pathways to repair DSBs: the high-fidelity Homologous Recombination (HR) pathway, which is active primarily in the S and G2 phases of the cell cycle, and the faster but more error-prone Non-Homologous End Joining (NHEJ) pathway, which is active throughout the cell cycle.[2][3]

The classical NHEJ pathway is the predominant DSB repair mechanism in humans.[4] It involves the direct ligation of broken DNA ends and is essential for maintaining genomic stability and for processes like V(D)J recombination in the immune system.[2] A key enzyme in the final ligation step of this pathway is DNA Ligase IV (LIG4), which forms a complex with the XRCC4 protein to seal the phosphodiester backbone.

Given its central role in DNA repair, inhibiting LIG4 has become an attractive strategy in cancer therapy to sensitize tumor cells to DSB-inducing agents like radiotherapy and certain chemotherapies. This compound was identified as a small molecule inhibitor of NHEJ that was reported to function by targeting LIG4. It has also gained significant attention as a tool in CRISPR-Cas9 genome editing to enhance the efficiency of precise editing via the HR pathway by suppressing the competing NHEJ pathway.

However, the use and interpretation of data related to this compound are complicated by chemical instability and a significant scientific controversy regarding its specificity and potency as a LIG4 inhibitor.

The Non-Homologous End Joining (NHEJ) Pathway

The classical NHEJ pathway proceeds through several coordinated steps:

-

DSB Recognition: The Ku70/Ku80 heterodimer rapidly recognizes and binds to the broken DNA ends, protecting them from degradation and serving as a scaffold for other NHEJ factors.

-

Recruitment and Synapsis: The DNA-dependent protein kinase catalytic subunit (DNA-PKcs) is recruited by Ku to form the DNA-PK holoenzyme. This complex helps to bring the two DNA ends together in a process called synapsis.

-

End Processing: If the DNA ends are not compatible for direct ligation (e.g., they contain overhangs or damaged nucleotides), they are processed by nucleases and polymerases, such as Artemis.

-

Ligation: The final step is the ligation of the processed ends. This is catalyzed by the DNA Ligase IV/XRCC4 complex, which is stabilized by XLF. This complex seals the break, completing the repair process.

Mechanism of Action and Specificity of this compound

Proposed Inhibitory Mechanism

This compound is reported to inhibit DNA Ligase IV by interfering with its ability to bind to DNA. Unlike inhibitors that might target the ATP-binding site essential for the adenylation step of ligation, this compound appears to prevent the enzyme from engaging with its DNA substrate, thereby halting the final step of the NHEJ pathway. The accumulation of unrepaired DSBs subsequently triggers apoptosis in cancer cells.

The this compound Controversy: Stability and Specificity

Significant research has called the specificity and identity of this compound into question.

-

Chemical Instability: The originally described structure of this compound is unstable and can spontaneously cyclize and oxidize to form a more stable pyrazine derivative, often referred to as This compound pyrazine . It is now believed that this compound pyrazine is the active compound in many of the initial studies.

-

Lack of Specificity and Potency: A key study reported that various preparations of this compound and its derivatives were neither selective nor potent inhibitors of human DNA Ligase IV. Their findings suggested that the compounds exhibited greater inhibitory activity against DNA Ligase I and DNA Ligase III. Furthermore, in a cell-based assay for V(D)J recombination, which is strictly dependent on LIG4, this compound failed to show significant inhibition.

Despite this controversy, other studies maintain that the cyclized and oxidized forms of this compound do inhibit NHEJ in a LIG4-dependent manner and can potentiate the effects of radiation. This ongoing debate underscores the need for careful interpretation of results obtained using this compound and for the use of well-characterized batches of the compound, preferably this compound pyrazine.

Quantitative Data on this compound Efficacy

This compound pyrazine has been shown to decrease cell proliferation in a dose-dependent manner across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its cytotoxic effects, which are attributed to the accumulation of unrepaired DSBs.

| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |

| MCF7 | Breast Cancer | 40 | |

| A549 | Lung Cancer | 34 | |

| HeLa | Cervical Cancer | 44 | |

| T47D | Breast Cancer | 8.5 | |

| A2780 | Ovarian Cancer | 120 | |

| HT1080 | Fibrosarcoma | 10 | |

| Nalm6 | Leukemia | 50 |

Note: The data presented are for this compound or its active form, this compound pyrazine. Values can vary based on experimental conditions and the specific form of the compound used.

Key Experimental Protocols

This section provides detailed methodologies for assays commonly used to evaluate the efficacy and mechanism of DNA Ligase IV inhibitors like this compound.

In Vitro DNA Ligation Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified DNA Ligase IV.

Objective: To quantify the inhibition of LIG4-mediated ligation of a DNA substrate in a cell-free system.

Materials:

-

Purified human DNA Ligase IV/XRCC4 complex

-

DNA substrate: A linearized plasmid or a synthetic oligonucleotide substrate with a single nick and compatible ends (e.g., cohesive or blunt). Often, one strand is radiolabeled (e.g., with ³²P) or fluorescently labeled for detection.

-

10X Ligation Buffer: Typically 400-660 mM Tris-HCl, 100 mM MgCl₂, 100 mM DTT, 5 mM ATP.

-

This compound pyrazine (or inhibitor to be tested) dissolved in DMSO.

-

DMSO (vehicle control).

-

Stop Solution: EDTA and SDS.

-

Nuclease-free water.

Procedure:

-

Reaction Setup: On ice, prepare a master mix containing the 10X ligation buffer, DNA substrate, and nuclease-free water.

-

Inhibitor Addition: Aliquot the master mix into reaction tubes. Add the desired concentrations of this compound pyrazine or DMSO (vehicle control) to the respective tubes.

-

Enzyme Addition: Initiate the reaction by adding the purified LIG4/XRCC4 complex to each tube. The final reaction volume is typically 10-20 µL.

-

Incubation: Incubate the reactions for a specified time (e.g., 10 minutes to 2 hours) at the optimal temperature for the enzyme (e.g., 25°C or 37°C).

-

Reaction Termination: Stop the reaction by adding the stop solution.

-

Analysis:

-

Resolve the reaction products using denaturing polyacrylamide gel electrophoresis (PAGE) or agarose gel electrophoresis.

-

Visualize the results via autoradiography (for ³²P labels) or fluorescence imaging.

-

Quantify the signal from the unligated substrate and the ligated product bands. The percentage of inhibition is calculated relative to the vehicle control.

-

Cell-Based NHEJ Reporter Assay

This assay measures the efficiency of NHEJ within living cells using a plasmid-based reporter system.

Objective: To assess the effect of an inhibitor on the NHEJ pathway in a cellular context.

Materials:

-

Mammalian cell line (e.g., HEK293T).

-

NHEJ reporter plasmid (e.g., a GFP-based plasmid like pEJ5-GFP, where NHEJ repair of a DSB restores the GFP coding sequence).

-

I-SceI endonuclease expression plasmid (to induce a site-specific DSB in the reporter).

-

Transfection control plasmid (e.g., expressing mCherry or DsRed).

-

Cell culture medium, FBS, and antibiotics.

-

Transfection reagent.

-

This compound pyrazine (or inhibitor to be tested).

-

Flow cytometer.

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate to achieve ~60-70% confluency on the day of transfection.

-

Transfection: Co-transfect the cells with the NHEJ reporter plasmid, the I-SceI expression plasmid, and the transfection control plasmid using a suitable transfection reagent.

-

Inhibitor Treatment: Following transfection, add fresh media containing various concentrations of this compound pyrazine or a vehicle control (DMSO).

-

Incubation: Incubate the cells for 48-72 hours to allow for DSB induction, repair, and expression of the reporter protein (GFP).

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and resuspend in a suitable buffer for flow cytometry.

-

Flow Cytometry Analysis:

-

Analyze the cells using a flow cytometer.

-

First, gate on the population of cells that are positive for the transfection control (e.g., mCherry-positive) to ensure only successfully transfected cells are analyzed.

-

Within this population, quantify the percentage of GFP-positive cells.

-

The NHEJ efficiency is expressed as the ratio of GFP-positive cells to mCherry-positive cells. The effect of the inhibitor is determined by comparing this ratio in treated versus control cells.

-

Conclusion and Future Directions

This compound and its more stable derivative, this compound pyrazine, have been pivotal in studying the NHEJ pathway and have shown promise as adjuvants in cancer therapy and tools for genome editing. The proposed mechanism involves the direct inhibition of DNA Ligase IV, leading to an accumulation of DSBs and subsequent cell death.

However, the significant controversy surrounding the compound's specificity and potency cannot be overlooked. Reports indicating off-target effects on other DNA ligases necessitate caution in the interpretation of experimental data. Future research should focus on developing more potent and highly selective inhibitors of DNA Ligase IV. For professionals using this compound, it is critical to use the well-characterized this compound pyrazine form, include appropriate controls to test for off-target effects, and acknowledge the existing controversy when reporting results.

References

- 1. researchgate.net [researchgate.net]

- 2. Analysis of Nonhomologous End Joining and Homologous Recombination Efficiency in HEK-293T Cells Using GFP-Based Reporter Systems [jove.com]

- 3. Analysis of DNA Double-strand Break (DSB) Repair in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

The Discovery and History of SCR7: A Technical Guide to a Controversial NHEJ Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SCR7, and its more stable derivative this compound pyrazine, have emerged as significant small molecules in the study of DNA repair, cancer therapeutics, and genome editing. Initially identified as a specific inhibitor of DNA Ligase IV, a critical component of the Non-Homologous End Joining (NHEJ) pathway, this compound has been utilized to sensitize cancer cells to DNA-damaging agents and to enhance the efficiency of Homology-Directed Repair (HDR) in CRISPR-Cas9 applications. However, its history is marked by controversy regarding its precise structure, stability, and specificity. This technical guide provides an in-depth overview of the discovery, mechanism of action, and experimental evaluation of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its biological context and development workflow.

Discovery and Historical Context

This compound was first reported in a 2012 publication by Srivastava et al. as a novel inhibitor of Non-Homologous End Joining (NHEJ), a major pathway for repairing DNA double-strand breaks (DSBs) in mammalian cells.[1][2] The molecule was identified through a structure-based approach targeting the DNA binding domain of DNA Ligase IV, a key enzyme in the NHEJ pathway.[1] The initial study demonstrated that this compound could block DNA Ligase IV-mediated end joining, leading to an accumulation of DSBs and subsequent apoptosis in cancer cells.[1][2] Furthermore, the study showed that this compound could impede tumor progression in mouse models, suggesting its potential as a cancer therapeutic agent.

Subsequent research highlighted another significant application of this compound: enhancing the efficiency of precise genome editing with the CRISPR-Cas9 system. By inhibiting the error-prone NHEJ pathway, this compound was shown to favor the more precise Homology-Directed Repair (HDR) pathway, increasing the frequency of successful gene editing events by up to 19-fold.

However, the initial excitement surrounding this compound was later tempered by reports questioning its selectivity and even its chemical structure. Some studies suggested that this compound is not a potent or selective inhibitor of human DNA Ligase IV and that the originally published synthesis method was flawed. It was discovered that this compound is unstable and can spontaneously cyclize and oxidize to form a more stable compound, this compound pyrazine, which is often the active molecule in commercial preparations. While this compound pyrazine does inhibit DNA ligases, its specificity for Ligase IV over other ligases, such as Ligase I and III, has been a subject of debate. Despite these controversies, this compound and its derivatives continue to be widely used as valuable tools to study DNA repair and to improve gene editing outcomes.

Mechanism of Action

This compound and its derivatives function by inhibiting the Non-Homologous End Joining (NHEJ) pathway of DNA double-strand break repair. The canonical NHEJ pathway is a multi-step process involving several key proteins.

The Non-Homologous End Joining (NHEJ) Pathway

Caption: The Non-Homologous End Joining (NHEJ) pathway and the inhibitory action of this compound.

The key steps in the NHEJ pathway are:

-

Break Recognition: The Ku70/80 heterodimer recognizes and binds to the broken DNA ends.

-

Complex Assembly: The DNA-dependent protein kinase catalytic subunit (DNA-PKcs) is recruited by Ku70/80, forming the DNA-PK complex. This complex then recruits the XRCC4-DNA Ligase IV complex.

-

End Processing (if necessary): For incompatible DNA ends, other enzymes may be recruited to process the ends before ligation.

-

Ligation: The DNA Ligase IV, in complex with XRCC4, ligates the two DNA ends, completing the repair process.

This compound is reported to inhibit this pathway by binding to the DNA binding domain of DNA Ligase IV, thereby preventing it from efficiently joining the DNA ends. This leads to an accumulation of unrepaired DSBs, which can trigger apoptosis in cancer cells. In the context of CRISPR-Cas9 gene editing, the inhibition of NHEJ by this compound shifts the balance of DSB repair towards the alternative, more precise Homology-Directed Repair (HDR) pathway, which utilizes a template to repair the break.

Quantitative Data

The efficacy of this compound and its derivatives has been quantified in various studies. The following tables summarize key findings.

Table 1: In Vitro Cytotoxicity of this compound/SCR7 Pyrazine

| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |

| MCF7 | Breast Adenocarcinoma | 40 | |

| A549 | Lung Carcinoma | 34 | |

| HeLa | Cervical Cancer | 44 | |

| T47D | Breast Cancer | 8.5 | |

| A2780 | Ovarian Cancer | 120 | |

| HT1080 | Fibrosarcoma | 10 | |

| Nalm6 | B-cell Leukemia | 50 |

Table 2: Enhancement of CRISPR-Cas9 Mediated Homology-Directed Repair (HDR) by this compound

| Cell Line/System | Fold Increase in HDR Efficiency | Citation(s) |

| Mammalian cell lines | Up to 19-fold | |

| Human cancer cells | 3-fold | |

| HEK293T cells | 1.7-fold | |

| A549 cells | ~3-fold | |

| MelJuSo cells | Up to 19-fold | |

| Murine bone marrow-derived dendritic cells | ~13-fold |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound.

In Vitro DNA End-Joining Assay

This assay assesses the ability of a compound to inhibit the ligation of DNA double-strand breaks in a cell-free system.

Materials:

-

Radiolabeled (e.g., 32P) double-stranded DNA oligonucleotides with defined ends (e.g., blunt or cohesive).

-

Cell-free extracts (e.g., from HeLa cells or testicular tissue) or purified DNA Ligase IV/XRCC4 complex.

-

This compound or this compound pyrazine dissolved in DMSO.

-

5x End-joining reaction buffer: 250 mM Tris-HCl (pH 7.5), 50 mM MgCl2, 50 mM DTT, 5 mM ATP.

-

Proteinase K.

-

Loading dye (e.g., formamide-based).

-

Denaturing polyacrylamide gel (e.g., 8-12%).

-

Phosphorimager system.

Procedure:

-

Prepare reaction mixtures on ice. For a 20 µL reaction, combine:

-

4 µL of 5x end-joining reaction buffer.

-

100-200 ng of cell-free extract or an appropriate amount of purified Ligase IV/XRCC4.

-

Desired concentration of this compound (or DMSO for control).

-

~10-20 fmol of 32P-labeled DNA substrate.

-

Nuclease-free water to a final volume of 20 µL.

-

-

Incubate the reactions at 37°C for 1-2 hours.

-

Stop the reaction by adding 1 µL of 0.5 M EDTA and 1 µL of 10 mg/mL Proteinase K. Incubate at 55°C for 30 minutes.

-

Add an equal volume of loading dye to each sample.

-

Denature the samples by heating at 95°C for 5 minutes, then immediately place on ice.

-

Load the samples onto a denaturing polyacrylamide gel.

-

Run the gel until the desired separation of monomer and ligated products (dimers, trimers, etc.) is achieved.

-

Dry the gel and expose it to a phosphor screen.

-

Visualize and quantify the bands using a phosphorimager. The percentage of end-joining is calculated as the intensity of the ligated product bands divided by the total intensity of all bands in the lane.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

96-well cell culture plates.

-

Cancer cell lines of interest.

-

Complete cell culture medium.

-

This compound or this compound pyrazine stock solution in DMSO.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

Microplate reader.

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions (or medium with DMSO as a vehicle control) to the respective wells.

-

Incubate the plate for 24-72 hours at 37°C in a CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Mandatory Visualizations

Experimental Workflow for this compound Discovery and Validation

Caption: A typical experimental workflow for the discovery and validation of an NHEJ inhibitor like this compound.

Logical Relationship of this compound Forms and Activity

Caption: The relationship between the different forms of this compound and their biological activities.

Conclusion

This compound and its more stable form, this compound pyrazine, have proven to be invaluable chemical tools for dissecting the intricacies of DNA repair and for advancing the field of genome editing. While the initial reports on its specificity have been challenged, its ability to inhibit the NHEJ pathway and promote HDR is well-documented. For researchers, scientists, and drug development professionals, a thorough understanding of its history, mechanism of action, and the nuances of its various forms is crucial for its effective application in the laboratory and for the potential development of more potent and specific inhibitors of the NHEJ pathway for therapeutic purposes. This guide provides a comprehensive foundation for such an understanding, consolidating key data and methodologies to facilitate future research and development in this exciting area.

References

SCR7 Pyrazine vs. SCR7: A Technical Guide to a Key NHEJ Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the fields of cancer biology and gene editing, the modulation of DNA repair pathways is a critical area of investigation. The non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs), is a key therapeutic target. Small molecule inhibitors of NHEJ have shown promise in sensitizing cancer cells to therapy and in enhancing the efficiency of homology-directed repair (HDR) in CRISPR-Cas9 gene editing. Among these inhibitors, SCR7 has gained significant attention. However, a crucial distinction exists between this compound and its more stable, active derivative, this compound pyrazine. This technical guide provides an in-depth exploration of the chemical structures, mechanisms of action, and experimental applications of these compounds, with a focus on providing practical information for researchers.

Chemical Structure and Relationship

Initially, this compound was identified as a potent inhibitor of DNA Ligase IV, a key enzyme in the NHEJ pathway. Subsequent research, however, revealed that the originally reported structure of this compound is unstable.[1] This parent compound undergoes autocyclization and oxidation to form the more stable and biologically active molecule, this compound pyrazine.[1] It is now understood that commercially available "this compound" is often, in fact, this compound pyrazine.

Table 1: Chemical Properties of this compound and this compound Pyrazine

| Property | This compound (Hypothesized Structure) | This compound Pyrazine (Active Form) |

| Chemical Name | 5,6-bis(benzylideneamino)-2-mercaptopyrimidin-4-ol | 6,7-diphenyl-2-thioxo-1,2,3,4-tetrahydropteridin-4-one |

| Molecular Formula | C₁₈H₁₄N₄OS | C₁₈H₁₂N₄OS |

| Molecular Weight | 334.40 g/mol | 332.38 g/mol |

| Chemical Structure | (Structure not consistently available due to instability) |

|

Mechanism of Action: Inhibition of Non-Homologous End Joining

This compound pyrazine functions as an inhibitor of the NHEJ pathway by targeting DNA Ligase IV, the enzyme responsible for the final ligation step of DSB repair. By interfering with the DNA binding activity of DNA Ligase IV, this compound pyrazine prevents the sealing of broken DNA ends. This leads to an accumulation of unrepaired DSBs, which can trigger apoptosis in cancer cells and shift the balance of DNA repair towards the alternative HDR pathway.

Signaling Pathway of NHEJ Inhibition by this compound Pyrazine

Caption: Inhibition of the Non-Homologous End Joining (NHEJ) pathway by this compound Pyrazine.

Selectivity of this compound Pyrazine

While initially reported as a specific inhibitor of DNA Ligase IV, subsequent studies have suggested that this compound pyrazine may also inhibit other DNA ligases, such as DNA Ligase I and DNA Ligase III, albeit with lower potency. This broader activity should be considered when interpreting experimental results.

Quantitative Data

The inhibitory effects of this compound pyrazine have been quantified in various cancer cell lines.

Table 2: IC₅₀ Values of this compound Pyrazine in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MCF7 | Breast Adenocarcinoma | 40 |

| A549 | Lung Carcinoma | 34 |

| HeLa | Cervical Cancer | 44 |

| T47D | Breast Cancer | 8.5 |

| A2780 | Ovarian Cancer | 120 |

| HT1080 | Fibrosarcoma | 10 |

| Nalm6 | B-cell Precursor Leukemia | 50 |

Experimental Protocols

Synthesis of this compound Pyrazine

A common method for synthesizing this compound pyrazine involves the reaction of 4,5-diamino-6-hydroxy-2-mercaptopyrimidine with benzaldehyde. A detailed protocol for a water-soluble sodium salt derivative has also been published.

Workflow for Synthesis of a Water-Soluble this compound Pyrazine Derivative

Caption: General workflow for the synthesis of a water-soluble derivative of this compound Pyrazine.

In Vitro DNA Ligase Inhibition Assay

This assay is used to determine the inhibitory effect of this compound pyrazine on the activity of purified DNA ligases.

Methodology:

-

Substrate Preparation: A radiolabeled or fluorescently labeled DNA substrate with a single-strand nick is prepared by annealing two complementary oligonucleotides.

-

Reaction Mixture: Purified human DNA Ligase I, III, or IV/XRCC4 complex is incubated with the DNA substrate in a suitable ligation buffer.

-

Inhibitor Addition: Serial dilutions of this compound pyrazine (typically dissolved in DMSO) are added to the reaction mixtures. A vehicle control (DMSO) is also included.

-

Incubation: The reactions are incubated at 37°C for a specified time (e.g., 1-2 hours) to allow for ligation.

-

Analysis: The reaction products are resolved by denaturing polyacrylamide gel electrophoresis (PAGE). The gel is then imaged using a phosphorimager or fluorescence scanner.

-

Quantification: The percentage of ligated product is quantified, and IC₅₀ values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

Cell-Based NHEJ Reporter Assay

GFP-based reporter assays are commonly used to measure the efficiency of NHEJ in living cells.

Methodology:

-

Cell Line: A cell line stably expressing a GFP-based NHEJ reporter plasmid is used. This plasmid typically contains a GFP gene disrupted by an intervening sequence flanked by recognition sites for a rare-cutting endonuclease (e.g., I-SceI).

-

Transfection: The cells are transfected with a plasmid expressing the I-SceI endonuclease to induce DSBs within the reporter construct.

-

Treatment: The cells are treated with various concentrations of this compound pyrazine or a vehicle control.

-

Incubation: The cells are incubated for 48-72 hours to allow for DNA repair.

-

Flow Cytometry: The percentage of GFP-positive cells is determined by flow cytometry. A decrease in the percentage of GFP-positive cells in the this compound pyrazine-treated samples compared to the control indicates inhibition of NHEJ.

Quantification of HDR Enhancement

The ability of this compound pyrazine to enhance HDR is often assessed in the context of CRISPR-Cas9 mediated gene editing.

Methodology:

-

Cell Transfection: Cells are co-transfected with a plasmid encoding Cas9, a guide RNA (gRNA) targeting a specific genomic locus, and a donor DNA template containing a reporter gene (e.g., a fluorescent protein) flanked by homology arms.

-

Treatment: The transfected cells are treated with this compound pyrazine or a vehicle control.

-

Analysis: After 48-72 hours, the efficiency of HDR is quantified. This can be done by:

-

Flow Cytometry: Measuring the percentage of cells expressing the reporter gene.

-

Quantitative PCR (qPCR) or Droplet Digital PCR (ddPCR): Quantifying the number of integrated donor templates.

-

Next-Generation Sequencing (NGS): Analyzing the frequency of precise integration at the target locus.

-

Western Blot Analysis of DNA Damage Response

Western blotting can be used to detect the activation of DNA damage response (DDR) pathways following treatment with this compound pyrazine.

Methodology:

-

Cell Lysis: Cells treated with this compound pyrazine are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is probed with primary antibodies against key DDR proteins, such as phosphorylated ATM (p-ATM), phosphorylated H2AX (γH2AX), and p53.

-

Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate are used for detection.

-

Analysis: The band intensities are quantified to determine the relative levels of protein expression and phosphorylation.

In Vivo Xenograft Model

Animal models are used to evaluate the anti-tumor efficacy of this compound pyrazine in vivo.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are typically used.

-

Tumor Cell Implantation: Human cancer cells (e.g., MCF-7 for breast cancer) are implanted subcutaneously or orthotopically into the mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: The mice are treated with this compound pyrazine (e.g., 10 mg/kg, intraperitoneal or intramuscular injection) or a vehicle control according to a predetermined schedule.

-

Monitoring: Tumor volume is measured regularly using calipers. The body weight and overall health of the mice are also monitored.

-

Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histology, western blotting).

Experimental Workflow for an In Vivo Xenograft Study

Caption: A generalized workflow for assessing the in vivo efficacy of this compound Pyrazine.

Conclusion

The distinction between this compound and this compound pyrazine is critical for researchers working with NHEJ inhibitors. This compound pyrazine is the stable, active compound that inhibits DNA Ligase IV and has demonstrated significant potential as both an anti-cancer agent and a tool for enhancing the precision of CRISPR-mediated gene editing. This guide provides a comprehensive overview of its chemical properties, mechanism of action, and detailed experimental protocols to aid in the design and execution of future research in this exciting field. Careful consideration of its selectivity and the use of appropriate experimental controls are essential for obtaining robust and reproducible results.

References

The Biological Activity of SCR7 and Its Derivatives: A Technical Guide

SCR7 is a small molecule inhibitor that has garnered significant attention in cancer research and genome engineering.[1][2] Initially identified for its anti-cancer properties, this compound primarily functions by inhibiting DNA Ligase IV, a critical enzyme in the Non-Homologous End Joining (NHEJ) pathway, which is a major mechanism for repairing DNA double-strand breaks (DSBs) in mammalian cells.[1][2][3] By disrupting this repair pathway, this compound can lead to the accumulation of DNA damage in cancer cells, ultimately triggering apoptosis. Furthermore, its ability to suppress NHEJ has been exploited to enhance the efficiency of precise genome editing via the alternative Homology-Directed Repair (HDR) pathway in conjunction with CRISPR-Cas9 systems.

This guide provides an in-depth analysis of the biological activities of various forms of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the core mechanisms.

Mechanism of Action: Inhibition of Non-Homologous End Joining

The classical Non-Homologous End Joining (c-NHEJ) pathway is the primary repair mechanism for DNA double-strand breaks throughout the cell cycle. It involves a series of coordinated steps executed by a group of core proteins. This compound intervenes at the final step of this process. It binds to the DNA-binding domain of DNA Ligase IV, preventing it from sealing the phosphodiester backbone and completing the repair. This inhibition leads to an accumulation of unrepaired DSBs, which can trigger cell cycle arrest and apoptosis.

The Different Forms of this compound

The parent this compound molecule is known to be unstable and can undergo structural changes, leading to different forms with distinct biological properties. Understanding these variations is crucial for interpreting experimental results and for therapeutic development.

-

Parental this compound: The originally described molecule. It is unstable and can auto-cyclize.

-

Cyclized this compound: A stable, cyclized form of the parent molecule with the same molecular weight and formula (C18H14N4OS). It demonstrates robust, Ligase IV-dependent inhibition of NHEJ.

-

This compound-pyrazine: The oxidized form of this compound, with a different molecular weight (332.07) and formula (C18H12N4OS). While it inhibits NHEJ, it shows less specificity for Ligase IV at higher concentrations and exhibits some pan-ligase activity.

-

Water-Soluble this compound (WS-SCR7): A sodium salt version of this compound synthesized to improve solubility and bioavailability. WS-SCR7 maintains Ligase IV-dependent NHEJ inhibition, with a lesser effect on Ligase III at higher concentrations and no observed effect on Ligase I.

-

Water-Soluble this compound-pyrazine (Na-SCR7-P): A water-soluble salt of the pyrazine form. This version acts as a pan-ligase inhibitor, blocking all three human DNA ligases, making it a potential broad-spectrum agent for cancer therapy.

Quantitative Data on Biological Activity

The efficacy of this compound and its derivatives has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity.

| Cell Line | Cancer Type | This compound Form | IC50 (µM) | Citation(s) |

| MCF7 | Breast Adenocarcinoma | This compound-pyrazine | 40 | |

| A549 | Lung Carcinoma | This compound-pyrazine | 34 | |

| HeLa | Cervical Cancer | This compound-pyrazine | 44 | |

| T47D | Breast Ductal Carcinoma | This compound-pyrazine | 8.5 | |

| A2780 | Ovarian Carcinoma | This compound-pyrazine | 120 | |

| HT1080 | Fibrosarcoma | This compound-pyrazine | 10 | |

| Nalm6 | B cell leukemia | This compound-pyrazine | 50 | |

| HeLa | Cervical Cancer | WS-SCR7 | 34 | |

| Molt4 | T-cell leukemia | WS-SCR7 | ~90 |

Note: Many commercially available sources of "this compound" have been identified as this compound-pyrazine. The data presented here as this compound-pyrazine is often reported as this compound in the literature.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the activity of this compound.

In Vitro DNA End-Joining Assay

This assay directly measures the ability of this compound to inhibit DNA ligation by cell extracts or purified ligases.

Methodology:

-

Substrate Preparation: A double-stranded DNA substrate with a 5' radiolabel (e.g., ³²P) is prepared.

-

Reaction Mixture: Prepare a reaction mix containing cell-free extract (e.g., from rat testes) or purified Ligase IV/XRCC4 complex, the radiolabeled DNA substrate, and reaction buffer.

-

Inhibitor Addition: Add varying concentrations of the this compound form (e.g., 50, 100, 200, 400 µM) or a vehicle control (DMSO) to the reaction mixtures.

-

Incubation: Incubate the reactions for a defined period (e.g., 2 hours) at an optimal temperature (e.g., 25°C).

-

Product Resolution: Stop the reaction and resolve the DNA products on a denaturing polyacrylamide gel (e.g., 8% PAGE).

-

Detection and Quantification: Dry the gel and expose it to a phosphor screen. The signal from ligated multimers versus the monomeric substrate is detected using a PhosphorImager and quantified with software like Multi Gauge. The percentage of inhibition is calculated relative to the vehicle control.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of this compound on cancer cell proliferation.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF7, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of the this compound form (e.g., 10, 50, 100, 250 µM) for a specified duration (e.g., 24 or 48 hours). Include untreated and vehicle-treated cells as controls.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and plot the results to determine the IC50 value.

Enhancement of CRISPR-Cas9 Mediated HDR

This protocol assesses the ability of this compound to increase the efficiency of precise gene editing.

Methodology:

-

Cell Culture: Culture the target cell line (e.g., HEK293T) to be edited.

-

Transfection: Co-transfect the cells with three components:

-

A plasmid expressing Cas9 nuclease.

-

A plasmid expressing a single guide RNA (sgRNA) targeting the desired genomic locus.

-

A donor DNA template containing the desired genetic modification flanked by homology arms.

-

-

This compound Treatment: Simultaneously with or shortly after transfection, treat the cells with an optimized concentration of this compound (e.g., 1 µM). The timing and concentration may need to be optimized for different cell types.

-

Genomic DNA Extraction: After a suitable incubation period (e.g., 48-72 hours), harvest the cells and extract genomic DNA.

-

PCR and Analysis: Amplify the targeted genomic region using PCR. The efficiency of HDR can be determined by:

-

Restriction Fragment Length Polymorphism (RFLP): If the edit introduces a new restriction site, digest the PCR product and analyze the fragment sizes by gel electrophoresis.

-

Sanger Sequencing or Next-Generation Sequencing (NGS): Sequence the PCR amplicons to quantify the proportion of alleles that have been correctly edited via HDR versus those repaired by NHEJ (indels).

-

Conclusion

This compound and its various forms are powerful tools for both cancer therapy and biochemical research. The parent molecule's instability has led to the characterization of several derivatives, each with a unique activity profile. The cyclized and water-soluble forms of this compound tend to be more specific for DNA Ligase IV, while the oxidized pyrazine forms exhibit broader pan-ligase inhibitory effects. This distinction is critical for their application: Ligase IV-specific inhibitors are valuable for precisely enhancing HDR in gene editing, whereas pan-ligase inhibitors may offer a more potent cytotoxic effect in cancer treatment by disrupting multiple DNA repair and replication processes. Future research will likely focus on developing new derivatives with improved specificity, bioavailability, and reduced off-target effects to fully realize the therapeutic potential of inhibiting DNA repair pathways.

References

- 1. This compound, a potent cancer therapeutic agent and a biochemical inhibitor of nonhomologous DNA end-joining - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a potent cancer therapeutic agent and a biochemical inhibitor of nonhomologous DNA end‐joining | CoLab [colab.ws]

- 3. stemcell.com [stemcell.com]

Water-Soluble SCR7 Derivatives: A Technical Guide for Researchers

This in-depth technical guide is intended for researchers, scientists, and drug development professionals interested in the application of water-soluble SCR7 derivatives. This compound is a notable inhibitor of DNA Ligase IV, a critical component of the Non-Homologous End Joining (NHEJ) DNA repair pathway. Its ability to block NHEJ has significant implications for cancer therapy and enhancing the efficiency of CRISPR-Cas9 mediated genome editing. However, the poor water solubility of this compound limits its clinical and broader research applications. This guide provides a comprehensive overview of water-soluble this compound derivatives, including their synthesis, mechanism of action, and relevant experimental protocols.

Introduction to this compound and the Need for Water-Soluble Derivatives

This compound is a small molecule that specifically inhibits DNA Ligase IV, thereby blocking the NHEJ pathway for repairing DNA double-strand breaks (DSBs).[1] This inhibition leads to an accumulation of DSBs in cancer cells, triggering apoptosis.[2] Furthermore, by suppressing the error-prone NHEJ pathway, this compound can enhance the efficiency of precise genome editing through the Homology-Directed Repair (HDR) pathway when used in conjunction with CRISPR-Cas9 systems.[1]

A significant challenge with this compound is its high hydrophobicity, making it insoluble in water and soluble only in organic solvents like DMSO.[3][4] This poor solubility is a major obstacle for its clinical development and can complicate its use in various research settings. To address this limitation, water-soluble derivatives of this compound have been synthesized, primarily by creating sodium salts of this compound and its more stable cyclized form, this compound-pyrazine. These derivatives, referred to as WS-SCR7 and Na-SCR7-P, exhibit improved solubility while retaining their biological activity.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its water-soluble derivatives.

Table 1: Solubility of this compound and its Derivatives

| Compound | Solvent | Solubility |

| This compound | Water | Insoluble |

| DMSO | 66 mg/mL (198.56 mM) | |

| Ethanol | 23 mg/mL | |

| WS-SCR7 (Sodium Salt) | Water | Soluble (qualitative) |

| Na-SCR7-P (Sodium Salt of this compound-Pyrazine) | Water | Soluble (qualitative) |

| This compound-Pyrazine | DMSO | Up to 100 mM |

| Ethanol | Up to 20 mM |

Table 2: IC50 Values of this compound and Water-Soluble Derivatives in Various Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

| This compound | MCF7 (Breast Cancer) | 40 |

| A549 (Lung Cancer) | 34 | |

| HeLa (Cervical Cancer) | 44 | |

| T47D (Breast Cancer) | 8.5 | |

| A2780 (Ovarian Cancer) | 120 | |

| HT1080 (Fibrosarcoma) | 10 | |

| Nalm6 (Leukemia) | 50 | |

| WS-SCR7 | HeLa (Cervical Cancer) | ~34 |

| CEM (Leukemia) | >250 | |

| Nalm6 (Leukemia) | ~100 | |

| Molt4 (Leukemia) | ~180 | |

| MCF7 (Breast Cancer) | >250 |

Signaling Pathways

The primary mechanism of action of this compound and its derivatives is the inhibition of the NHEJ pathway, which leads to the induction of apoptosis in cells with a high burden of DNA damage, such as cancer cells.

Non-Homologous End Joining (NHEJ) Pathway Inhibition

The diagram below illustrates the key steps in the NHEJ pathway and the point of inhibition by this compound.

Induction of Apoptosis

By inhibiting DNA repair, this compound derivatives lead to an accumulation of DNA damage, which in turn activates the intrinsic pathway of apoptosis.

References

Methodological & Application

Application Notes and Protocols for Increasing CRISPR HDR Efficiency with SCR7

Audience: Researchers, scientists, and drug development professionals.

Introduction

The CRISPR-Cas9 system has revolutionized genome editing, offering unprecedented precision in modifying genetic material. A key application of this technology is the introduction of specific genetic changes through Homology-Directed Repair (HDR), a natural DNA repair mechanism. However, the efficiency of HDR is often limited by the competing and more dominant Non-Homologous End Joining (NHEJ) pathway.[1][2][3] To enhance the frequency of precise gene editing events, various strategies have been developed to bias the DNA repair process towards HDR. One such strategy involves the use of the small molecule SCR7.

This compound is an inhibitor of DNA Ligase IV, a critical enzyme in the NHEJ pathway.[4][5] By blocking DNA Ligase IV, this compound effectively suppresses NHEJ, thereby increasing the relative efficiency of the HDR pathway for repairing CRISPR-Cas9 induced double-strand breaks (DSBs). This application note provides a detailed overview of this compound, its mechanism of action, and protocols for its use to increase CRISPR-mediated HDR efficiency.

Mechanism of Action of this compound

Upon the creation of a double-strand break by the Cas9 nuclease, the cell's DNA repair machinery is activated. Two major pathways are involved:

-

Non-Homologous End Joining (NHEJ): This is the predominant repair pathway in most mammalian cells. It is a rapid but error-prone process that often results in small insertions or deletions (indels) at the break site. A key enzyme in this pathway is DNA Ligase IV, which is responsible for ligating the broken DNA ends.

-

Homology-Directed Repair (HDR): This is a more precise repair mechanism that uses a homologous DNA template to accurately repair the break. This pathway is essential for introducing specific nucleotide changes or inserting new genetic sequences.

This compound functions by specifically inhibiting the activity of DNA Ligase IV. By doing so, it stalls the NHEJ pathway, giving the HDR pathway a greater opportunity to repair the DNA break using the provided donor template. This shift in the balance between the two repair pathways leads to a significant increase in the efficiency of precise gene editing.

Quantitative Data on this compound-Mediated HDR Enhancement

The effectiveness of this compound in increasing HDR efficiency has been demonstrated across various cell types and experimental conditions. The following table summarizes quantitative data from several studies.

| Cell Type | Fold Increase in HDR Efficiency | This compound Concentration | Reference(s) |

| Human Cancer Cells | ~3-fold | Not specified | |

| Mammalian Cells & Mouse Embryos | Up to 19-fold | Not specified | |

| HEK293T Cells | ~1.5 to 1.8-fold | 1 µM | |

| MCF-7 and HCT-116 Cells | ~3-fold | Not specified | |

| Porcine Fetal Fibroblasts | ~2-fold | Not specified | |

| A549 Cells | ~3-fold | 0.01 µM | |

| MelJuSo Cells | Up to 19-fold | 1 µM | |

| Murine Dendritic Cells (DC2.4) | ~13-fold | 1 µM | |

| Mouse Embryos | ~10-fold | 1 µM (final) | |

| Rat Embryos | 46% increase | Not specified |

Note: The reported fold-increase can vary depending on the specific gene locus, cell type, donor template design, and other experimental parameters.

Experimental Protocols

This section provides a detailed protocol for using this compound to enhance CRISPR-mediated HDR in mammalian cells.

Materials

-

Mammalian cell line of interest

-

Complete cell culture medium

-

CRISPR-Cas9 expression vector (or RNP complex)

-

Guide RNA (gRNA) targeting the desired genomic locus

-

Donor DNA template with homology arms

-

Transfection reagent (e.g., Lipofectamine, electroporation buffer)

-

This compound (MedChemExpress HY-15743 or similar)

-

Dimethyl sulfoxide (DMSO) for this compound stock solution

-

Phosphate-buffered saline (PBS)

-

DNA extraction kit

-

PCR reagents and primers for genotyping

-

Sequencing reagents

Experimental Workflow

Step-by-Step Protocol

1. Preparation of this compound Stock Solution

-

This compound is typically soluble in DMSO. Prepare a concentrated stock solution (e.g., 10 mM) by dissolving the this compound powder in high-quality, sterile DMSO.

-

Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C.

2. Cell Culture and Transfection

-

Culture your mammalian cell line under standard conditions.

-

On the day of transfection, ensure the cells are healthy and at the appropriate confluency (typically 50-80%).

-

Prepare the transfection complex containing the CRISPR-Cas9 plasmid (or RNP), gRNA, and the HDR donor template according to the manufacturer's protocol for your chosen transfection reagent.

3. This compound Treatment

-

The optimal concentration of this compound can be cell-type dependent and may require some optimization. A common starting concentration is 1 µM. A range of 0.1 µM to 20 µM has been explored in different cell lines.

-

Timing of Addition: this compound can be added to the cell culture medium simultaneously with the transfection mix or a few hours (e.g., 4-8 hours) post-transfection.

-

Dilute the this compound stock solution directly into the complete culture medium to the desired final concentration.

-

For adherent cells, replace the old medium with the this compound-containing medium after the transfection incubation period (if required by the transfection protocol). For suspension cells, add the diluted this compound directly to the culture.

4. Incubation and Cell Viability Assessment

-

Incubate the cells for 48-72 hours post-transfection to allow for gene editing to occur.

-

Toxicity Consideration: High concentrations of this compound can be toxic to some cell lines and may induce apoptosis. It is advisable to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line. This can be assessed using methods like MTT assay or Trypan Blue exclusion.

5. Analysis of HDR Efficiency

-

After the incubation period, harvest the cells and extract genomic DNA using a commercial kit.

-

Amplify the targeted genomic region by PCR using primers that flank the modification site.

-

The efficiency of HDR can be assessed by several methods:

-

Restriction Fragment Length Polymorphism (RFLP) Analysis: If the desired modification introduces or removes a restriction enzyme site, the PCR product can be digested, and the resulting fragments analyzed by gel electrophoresis.

-

Sanger Sequencing: The PCR product can be sequenced to confirm the precise insertion, deletion, or substitution of nucleotides. For a population of cells, the relative peak heights in the chromatogram can provide an estimate of HDR efficiency.

-

Next-Generation Sequencing (NGS): For a more quantitative and high-throughput analysis, the amplified region can be subjected to deep sequencing to determine the frequency of different repair outcomes (HDR, NHEJ, and unmodified).

-

Considerations and Troubleshooting

-

Off-Target Effects: While this compound is intended to enhance on-target HDR, it is important to assess for potential off-target effects of the CRISPR-Cas9 system. Computational tools can be used to predict potential off-target sites, which can then be experimentally validated by sequencing.

-

Cell Cycle: HDR is most active during the S and G2 phases of the cell cycle. Synchronizing the cell population in these phases, in combination with this compound treatment, may further enhance HDR efficiency.

-

This compound Stability: this compound can be unstable in its free form and may cyclize into a more stable pyrazine form. Ensure you are using a high-quality source of the compound. A water-soluble version of this compound has also been developed to improve its permeability and ease of use.

-

Contradictory Reports: It is important to note that while many studies report a significant increase in HDR with this compound, some have observed only a modest or no effect. The efficacy of this compound can be highly context-dependent, varying with cell type, the specific genomic locus, and the overall experimental setup.

Conclusion